![molecular formula C11H20N4OS B4547665 4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4547665.png)
4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine
Overview
Description
4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine is a chemical compound with the molecular formula C₁₁H₂₀N₄OS It is a derivative of morpholine and triazole, featuring a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine typically involves the reaction of morpholine with a triazole derivative. One common method involves the alkylation of morpholine with a suitable triazole precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted morpholine and triazole derivatives.
Scientific Research Applications
4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine
- 4-{[4-methyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine
- 4-{[4-methyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine
Uniqueness
The uniqueness of 4-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}morpholine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propylsulfanyl group provides a distinct steric and electronic environment compared to other alkylsulfanyl derivatives, potentially leading to unique interactions with biological targets or other molecules.
Properties
IUPAC Name |
4-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS/c1-3-8-17-11-13-12-10(14(11)2)9-15-4-6-16-7-5-15/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKBHBYMQVUYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B4547582.png)
![1-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4547583.png)
![1'-ethyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4547592.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4547605.png)
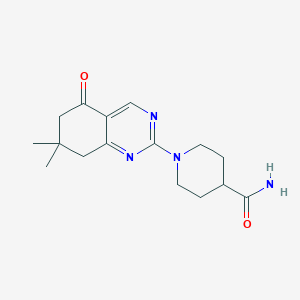
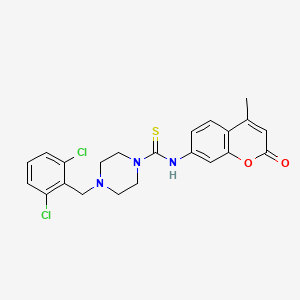
![1-(2,3-dihydro-1H-inden-5-yl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B4547615.png)
![N-(4-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4547620.png)
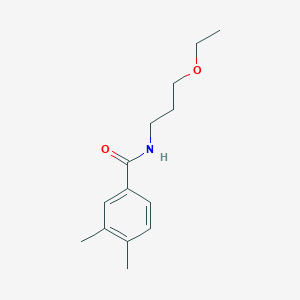
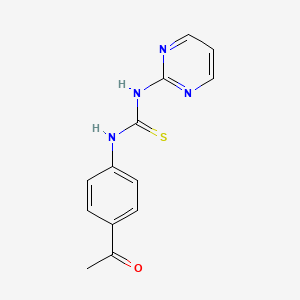
![2-{[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4547644.png)
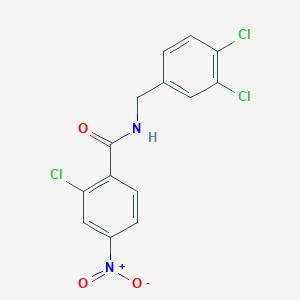
![2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4547651.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4547669.png)
